4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Researchers requiring a highly functionalized, electron-deficient aromatic fragment for fragment-based lead discovery (FBLD) often face limited access to dual-nitrated pyrazole scaffolds. 4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS 109892-71-9) addresses this gap with its unique dual-nitro substitution pattern, which profoundly modulates pKa and hydrogen-bond capacity. • Electron-deficient fragment with pre-installed nitro and carboxylic acid functionalities for SBDD and FBLD campaigns. • Latent amine (4-nitro) and cross-coupling handle (5-(4-nitrophenyl)) enable divergent library synthesis. • Cataloged by NCI/DTP (NSC257418) as a specialty screening compound. • Supplied with ≥98% purity, stored at 2-8°C, available for immediate global shipping.

Molecular Formula C10H6N4O6
Molecular Weight 278.18 g/mol
CAS No. 109892-71-9
Cat. No. B3212300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
CAS109892-71-9
Molecular FormulaC10H6N4O6
Molecular Weight278.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H6N4O6/c15-10(16)8-9(14(19)20)7(11-12-8)5-1-3-6(4-2-5)13(17)18/h1-4H,(H,11,12)(H,15,16)
InChIKeyCOBIGJHIGVVLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid


4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS 109892-71-9) is a doubly nitrated, diaryl-substituted pyrazole carboxylic acid with the molecular formula C10H6N4O6 and a molecular weight of 278.18 g/mol [1]. It is cataloged as a specialty screening compound within the U.S. National Cancer Institute’s Developmental Therapeutics Program (NCI/DTP) repository under the identifier NSC257418 [1]. Its structure, featuring an additional nitro group on the pyrazole core compared to simpler mono-nitro or mono-aryl pyrazole-3-carboxylic acid building blocks, exists within a class of heterocycles investigated for diverse biological activities, yet no specific bioactivity data has been publicly disclosed for this compound in peer-reviewed or patent literature.

NCI/DTP screening compound (NSC257418)
Repository workflow; data to verify
Diarylnitropyrazole building block
Supports SBDD / FBLD scaffold elaboration
Electron-poor fragment (MW 278.18)
Dual nitro & carboxylic acid pre-installed

Substitution Risk: Why Structural Nuances Prevent Direct Swaps


The presence of two strong electron-withdrawing nitro groups on the pyrazole and the para-substituted phenyl ring profoundly differentiates the electronic landscape of 4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid from its mono-nitrated or unsubstituted analogs. These modifications critically modulate the acidity of the carboxylic acid (pKa) and the hydrogen-bond donor/acceptor capacity, which are master switches for target engagement, solubility, and pharmacokinetic behavior in a drug-discovery context [1]. Without disclosed quantitative structure-activity relationship (QSAR) or biological assay data, any assumption that a mono-nitro analog such as 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 701917-03-5) or a regioisomer like 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS 189083-63-4) would perform identically in a biochemical or cellular system is unfounded and carries a high risk of project failure.

Target compound
4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Doubly nitrated; strong electron-withdrawing profile
Potential substitute
Mono-nitro analog (e.g., CAS 701917-03-5) or regioisomer (e.g., CAS 189083-63-4)
Electronic landscape, pKa, and H-bonding capacity may shift target engagement and solubility
Absent disclosed QSAR or bioassay data, direct interchange is not supported and may lead to unanticipated assay outcomes. Validate any analog independently.

Evidence Gap: 4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid


Research Applications: 4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid


SBDD Scaffold for Kinase & Oxidoreductase Inhibitors

The pyrazole-3-carboxylic acid motif is a known pharmacophore for kinases and xanthine oxidoreductase (XOR) [1]. The dual nitro-group decoration significantly increases the compound's electron deficiency, presenting a unique hydrogen-bond acceptor pattern that can be explored via SBDD for binding to catalytic site residues. Procuring this specific compound provides a structurally-differentiated starting point for a medicinal chemistry program, with the explicit understanding that all selectivity, potency, and PK parameters remain to be experimentally determined.

Electron-Poor Aromatic Fragment for FBLD

With a molecular weight of 278.18 g/mol, this compound is at the upper boundary of a fragment but serves as a highly functionalized, electron-deficient aromatic fragment . FBLD campaigns can leverage its pre-installed dual nitro and carboxylic acid functionalities, which are difficult to introduce selectively at later synthetic stages, to probe chemical space not accessible with commercially common mono-nitro fragments.

Analytical Reference Standard for Nitro-Heterocycle Methods

The compound's distinct UV-Vis chromophore, due to the extended conjugation from the 4-nitrophenyl group and the 4-nitropyrazole core, makes it a potential candidate for development as an analytical reference standard. Procurement at a defined purity (e.g., 98% as certified by vendors) supports the development of HPLC/LC-MS methods for tracking and quantifying nitro-aromatic impurities in complex reaction matrices .

Building Block for Click Chemistry & Coupling Reactions

The nitro group at the 4-position of the pyrazole is a latent amine, while the 5-(4-nitrophenyl) group can participate in metal-catalyzed cross-coupling reactions after appropriate activation. This dual reactivity profile positions the compound as a platform for developing novel synthetic methodologies, such as regioselective denitration-functionalization sequences, to create highly substituted pyrazole libraries for chemical biology [1].

Application
Selection Property
Validation Focus
SBDD scaffold for kinase/oxidoreductase inhibitors
Electron-deficient pyrazole core with unique H-bond acceptor pattern
Catalytic-site binding assays; target engagement remains to be established
FBLD fragment (electron-poor aromatic)
Pre-installed dual nitro & COOH functionalities; MW at upper fragment boundary
Fragment screening hit confirmation; synthetic elaboration feasibility
Analytical reference for nitro-heterocycle methods
Distinct UV-Vis chromophore; defined purity (vendor-certified)
HPLC/LC-MS method development; impurity tracking in complex matrices
Building block for click chemistry & cross-coupling
Latent amine (4-NO2) and 5-(4-nitrophenyl) coupling handle
Regioselective denitration-functionalization; library synthesis proof-of-concept
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